3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vasculoprotective Effects
3-Hydroxybenzaldehyde , a precursor compound for phenolic compounds like Protocatechuic aldehyde (PCA), has been studied for its vasculoprotective effects. Although not directly 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, understanding the activity of its structural relatives can provide insights. 3-Hydroxybenzaldehyde demonstrated significant prevention of vascular smooth muscle cells proliferation and migration, and inhibited inflammatory markers in human umbilical vein endothelial cells. Its profound effects in both in vitro and in vivo models suggest potential therapeutic implications in vascular protection (Kong et al., 2016).
Anti-Inflammatory Properties
3-Bromo-4,5-Dihydroxybenzaldehyde (BDB) , another structurally related compound, exhibits notable anti-inflammatory properties. In studies, BDB treatment significantly suppressed the development of atopic dermatitis symptoms in mice and reduced inflammatory responses in lipopolysaccharide-stimulated murine macrophages. These findings suggest BDB as a potential therapeutic approach for conditions involving allergic inflammation like atopic dermatitis (Kang et al., 2015).
Pharmacokinetics and Drug Development
Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP) , closely related to the compound of interest, has been evaluated for its potential as a cardiovascular drug, showing potent neuroprotective effects against ischemic stroke. A comprehensive study on the pharmacokinetics, tissue distribution, and plasma protein binding of BZP and its metabolites provided crucial data for further preclinical and clinical research phases, indicating its potential in therapeutic applications (Tian et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound can be used as a highly sensitive dual-channel chemical sensor for selective identification of b4o2-7 .
Mode of Action
It is known that the compound can interact with its targets to bring about changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde . .
Properties
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-68-3 | |
Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Q1: What is the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
A1: Research indicates that the molecular conformation of this compound is stabilized by an intramolecular O—H⋯O hydrogen bond. The structure exhibits a planar conformation with all non-hydrogen atoms, excluding the methyl groups, lying approximately within the same plane. []
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